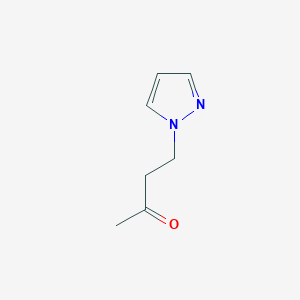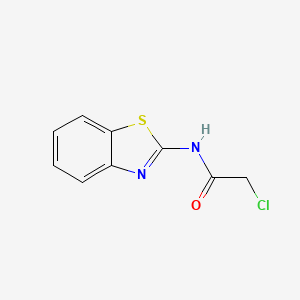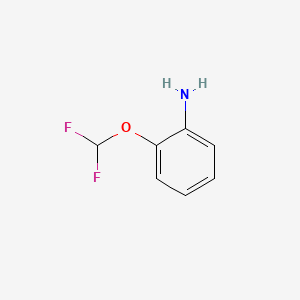
3-乙酰氨基-5-氟-1H-吲哚-2-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C11H9FN2O3 and its molecular weight is 236.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学合成中的应用
- 衍生物制备: 从1-丙基-1H-吲哚-2-羧酸合成的吲哚衍生物,如与草酰氯和不同的二级胺反应合成的那些,由于其抗菌和抗真菌活性,显示出在治疗应用中具有重要潜力。这些衍生物的合成突显了吲哚化合物如3-乙酰氨基-5-氟-1H-吲哚-2-羧酸在创造潜在生物活性分子方面的化学多样性(Raju et al., 2015)。
- 氟乙酰化技术: 研究吲哚的氟乙酰化,利用氟化乙酸合成氟甲基吲哚-3-基酮,展示了修改吲哚结构以用于不同应用的先进方法。这个过程强调了3-乙酰氨基-5-氟-1H-吲哚-2-羧酸类似物在无催化剂条件下合成复杂分子中的作用(Yao et al., 2016)。
生物学和药理学研究
- 抗病毒特性: 从吲哚化合物合成的新型取代的5-羟基-2-氨甲基-1H-吲哚-3-羧酸及其衍生物,对诸如牛病毒性腹泻病毒(BVDV)、丙型肝炎病毒(HCV)和甲型流感病毒等病毒表现出抗病毒特性。这凸显了吲哚衍生物在抗病毒药物开发中的潜力(Ivachtchenko et al., 2015)。
- 抗癌和抗微生物活性: 从3-[N, N-二烷胺(酮)乙酰]-1-丙基-1H-吲哚-2-羧酸合成的吲哚衍生物表现出显著的抗菌和适度的抗真菌活性,暗示了它们在开发新的抗微生物药剂方面的潜力。此外,该组化合物中的一些化合物显示出有希望的抗癌活性,表明它们在癌症研究和治疗中的潜在用途(Raju et al., 2015)。
光物理学和材料科学
- 荧光研究: 特别是从β-溴代脱氨基酸合成的吲哚衍生物展示出显著的荧光特性,使它们成为科学研究中荧光探针的候选物。这些化合物对不同溶剂和离子(如氟化物)的响应突显了它们在传感和材料科学应用中的潜力(Pereira et al., 2010)。
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities .
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
未来方向
The compound and its derivatives have shown potential in the field of medicine and chemical research. For instance, it has been used in proteomics research and in the synthesis of compounds with anticancer activity . These areas could be potential future directions for research involving “3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid”.
生化分析
Biochemical Properties
3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis and degradation of indole derivatives . These interactions are crucial for its biological activity, as they can modulate the activity of these enzymes, leading to various biochemical effects. The compound’s ability to bind to specific proteins and enzymes makes it a valuable tool for studying biochemical pathways and developing therapeutic agents.
Cellular Effects
The effects of 3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival. Additionally, the compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites. These effects highlight the potential of 3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid as a therapeutic agent for various diseases.
Molecular Mechanism
The molecular mechanism of action of 3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, including enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity. For instance, the compound has been shown to inhibit certain enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation. Additionally, it can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of 3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as reducing inflammation and modulating immune responses . At high doses, it can cause toxic or adverse effects, including liver and kidney damage. These dosage-dependent effects are important for determining the therapeutic window of the compound and for developing safe and effective dosing regimens.
Metabolic Pathways
3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism . The compound can be metabolized through various pathways, leading to the formation of different metabolites. These metabolic pathways can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and for developing strategies to enhance its therapeutic efficacy.
Transport and Distribution
The transport and distribution of 3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid within cells and tissues are critical for its biological activity . The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation within cells. These transport mechanisms can affect the compound’s availability at its target sites and its overall efficacy. Additionally, the compound’s distribution within different tissues can determine its therapeutic potential and its side effect profile.
Subcellular Localization
The subcellular localization of 3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid is important for its activity and function . The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological effects. For example, the compound’s localization to the nucleus can enhance its ability to modulate gene expression, while its localization to the mitochondria can affect cellular metabolism.
属性
IUPAC Name |
3-acetamido-5-fluoro-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c1-5(15)13-9-7-4-6(12)2-3-8(7)14-10(9)11(16)17/h2-4,14H,1H3,(H,13,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYULBACYOKFNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(NC2=C1C=C(C=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-nitrophenyl)methylene]-](/img/structure/B1298283.png)



![5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine](/img/structure/B1298293.png)

![1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone](/img/structure/B1298298.png)

![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B1298306.png)
![4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid](/img/structure/B1298307.png)

![3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298313.png)
